1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No.: 2185590-46-7
Cat. No.: VC5463845
Molecular Formula: C20H17FN4O3
Molecular Weight: 380.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2185590-46-7 |
|---|---|
| Molecular Formula | C20H17FN4O3 |
| Molecular Weight | 380.379 |
| IUPAC Name | 1-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
| Standard InChI | InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)14-8-4-6-10-16(14)25(20(24)27)12-17-22-18(23-28-17)13-7-3-5-9-15(13)21/h3-10,14H,2,11-12H2,1H3/q+1 |
| Standard InChI Key | NMVWGMYVVHBVKE-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4F |
Introduction
Structural Features and Molecular Characterization
Core Architecture
The molecule integrates two pharmacologically relevant heterocycles:
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Tetrahydroquinazoline backbone: A partially saturated quinazoline system known for modulating enzyme targets such as dihydrofolate reductase and tyrosine kinases .
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1,2,4-Oxadiazole ring: A nitrogen-oxygen heterocycle contributing to metabolic stability and hydrogen-bonding interactions with biological targets .
The 2-fluorophenyl group at the oxadiazole’s 3-position introduces electron-withdrawing effects that may enhance binding affinity, while the propyl chain at N3 of the tetrahydroquinazoline likely influences lipophilicity.
Spectroscopic Signatures
While experimental spectral data for this specific compound remain unpublished, analogous quinazoline-oxadiazole hybrids exhibit characteristic signals:
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¹H NMR: Aromatic protons in the 7.1–8.3 ppm range (quinazoline and fluorophenyl), oxadiazole-linked CH₂ at ~5.2 ppm, and propyl chain resonances (δ 0.9–1.7 ppm) .
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FT-IR: C=O stretches near 1680–1720 cm⁻¹ (tetrahydroquinazoline dione) and C=N vibrations at 1600–1650 cm⁻¹ (oxadiazole) .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves sequential construction of the oxadiazole and tetrahydroquinazoline units followed by coupling :
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Oxadiazole formation: Condensation of 2-fluorobenzonitrile with hydroxylamine hydrochloride yields the amidoxime, which cyclizes with trifluoroacetic anhydride to form 3-(2-fluorophenyl)-1,2,4-oxadiazole .
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Tetrahydroquinazoline synthesis: Anthranilic acid reacts with propyl isocyanate under reflux to generate the 3-propyl-tetrahydroquinazoline-2,4-dione core.
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Alkylation: The oxadiazole methyl group is brominated using N-bromosuccinimide, then coupled to the tetrahydroquinazoline via nucleophilic substitution.
Reaction Conditions
Key parameters influencing yield and purity:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, TFA, 80°C, 12h | 62–68 |
| Quinazoline synthesis | Propyl isocyanate, DMF, 110°C, 8h | 55–60 |
| Alkylation | K₂CO₃, DMF, 60°C, 24h | 45–50 |
Purification typically employs silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol .
Physicochemical and Pharmacokinetic Profiling
Experimental Properties
Reported data for the compound:
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₂₀H₁₇FN₄O₃ | HRMS |
| Molecular weight | 380.379 g/mol | Calculated |
| LogP | 2.8 (predicted) | ChemAxon |
| Aqueous solubility | <0.1 mg/mL (25°C) | Kinetic turbidimetry |
The low solubility necessitates prodrug strategies or formulation with solubilizing agents for in vivo studies .
ADMET Predictions
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 8.7 × 10⁻⁶ cm/s) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation (fluorophenyl ring hydroxylation) .
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Toxicity: Ames test negative; hepatotoxicity risk score: 0.23 (low) .
Biological Activity and Mechanism
Anticancer Activity
Quinazoline derivatives inhibit EGFR kinase (IC₅₀ = 0.8–3.2 µM). Molecular dynamics simulations suggest the fluorophenyl group occupies the hydrophobic pocket of EGFR’s ATP-binding site .
Therapeutic Applications and Future Directions
Targeted Indications
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Oncology: EGFR-driven cancers (e.g., NSCLC) via kinase inhibition.
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Infectious diseases: Gram-negative pathogens through dual gyrase/FabH inhibition .
Clinical Development Challenges
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